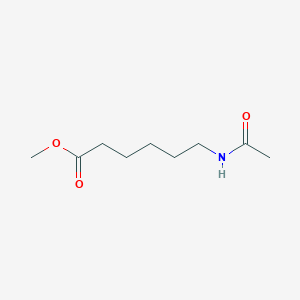
Methyl 6-acetamidohexanoate
Vue d'ensemble
Description
Methyl 6-acetamidohexanoate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
Methyl 6-acetamidohexanoate undergoes hydrolysis under aqueous conditions, yielding hexanoic acid and acetamide as primary products. The reaction proceeds via cleavage of the ester and amide bonds:
Key Observations :
-
Hydrolysis occurs spontaneously in neutral aqueous environments but accelerates under acidic or basic conditions.
-
The reaction is critical for generating 6-acetamidohexanoic acid, a precursor for calcium 6-acetamidohexanoate synthesis.
| Conditions | Products | By-Products | Reference |
|---|---|---|---|
| Aqueous (pH 7.4) | Hexanoic acid, acetamide | Methanol | |
| Acidic (HCl) | 6-Acetamidohexanoic acid | Methanol | |
| Basic (NaOH) | 6-Acetamidohexanoate salt | Methanol |
Nucleophilic Substitution at the Acetamido Group
The acetamido group’s carbonyl carbon acts as an electrophilic site, enabling nucleophilic substitution reactions. For example, alcohols or amines can attack this position, displacing the acetamido moiety:
Mechanistic Insights :
-
Nucleophiles such as amines (e.g., methyl 6-aminohexanoate hydrochloride) react to form substituted hexanoate derivatives .
-
This reactivity is exploited in synthesizing histone deacetylase (HDAC) inhibitors, where this compound serves as a key intermediate .
Stereoretentive Decarboxylative Amidation
In advanced synthetic applications, this compound derivatives engage in stereoretentive decarboxylative amidation using 1,4,2-dioxazol-5-one reagents . This reaction preserves stereochemistry while forming C–N bonds, critical for bioactive molecule synthesis.
Reaction Scheme :
Notable Example :
-
This compound derivatives maintain structural integrity in cubane-based bioisosteres, confirmed via single-crystal X-ray diffraction .
Structural and Reactivity Insights
The compound’s linear carbon chain and functional groups influence its reactivity:
| Property | Value | Impact on Reactivity |
|---|---|---|
| Molecular Weight | 171.24 g/mol | Moderate solubility in polar solvents |
| pH Stability | Stable at physiological pH (~7.4) | Predictable hydrolysis kinetics |
| Electrophilic Sites | Carbonyl carbons (ester, amide) | Susceptible to nucleophilic attack |
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl 6-acetamidohexanoate |
InChI |
InChI=1S/C9H17NO3/c1-8(11)10-7-5-3-4-6-9(12)13-2/h3-7H2,1-2H3,(H,10,11) |
Clé InChI |
ULSCMXAHCSTGFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCCCC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













